2-Chloro-4,5-difluorophenylboronic acid chemical properties
2-Chloro-4,5-difluorophenylboronic acid chemical properties
An In-Depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,5-difluorophenylboronic acid (CAS No. 1801916-39-1), a key organoboron compound utilized in modern synthetic chemistry. The document details its physicochemical properties, spectroscopic and structural characterization, core reactivity, and significant applications, particularly for researchers, scientists, and professionals in drug development and materials science. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, supported by a detailed experimental protocol for the Suzuki-Miyaura reaction. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
2-Chloro-4,5-difluorophenylboronic acid is a polysubstituted aromatic boronic acid that has emerged as a valuable intermediate in organic synthesis. The strategic placement of three distinct halogen substituents—one chlorine and two fluorine atoms—on the phenyl ring imparts unique electronic properties and steric influences. These features make it a highly sought-after building block for introducing a 2-chloro-4,5-difluorophenyl moiety into complex molecular architectures.
In the fields of medicinal chemistry and drug discovery, the incorporation of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The additional presence of a chlorine atom provides another point of synthetic diversity and influences the overall electronic nature of the ring. Consequently, this reagent is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]
Physicochemical and Structural Properties
The fundamental properties of 2-Chloro-4,5-difluorophenylboronic acid are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1801916-39-1 | [5][6] |
| Molecular Formula | C₆H₄BClF₂O₂ | [5] |
| Molecular Weight | 192.36 g/mol | [5] |
| Appearance | Solid; typically a white to off-white crystalline powder. | [1] |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | [7][8] |
| Stability | Stable under recommended storage conditions. Prone to dehydration to form a boroxine anhydride. | [7] |
Molecular Structure
The structure of 2-Chloro-4,5-difluorophenylboronic acid features a planar phenyl ring bonded to a trigonal planar boronic acid group [-B(OH)₂].
Caption: 2D Structure of 2-Chloro-4,5-difluorophenylboronic acid.
Spectroscopic and Structural Characterization
While specific spectral data for this exact molecule is not publicly available, its identity and purity can be confirmed using standard analytical techniques. The expected spectral characteristics can be inferred from closely related analogs like 2,5-difluorophenylboronic acid.[9]
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¹H NMR: The spectrum would show two aromatic protons, appearing in the 7.0-8.0 ppm range. Their signals would exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The two hydroxyl protons of the boronic acid group would appear as a single, broad singlet whose chemical shift is highly dependent on solvent and concentration.[9]
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¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon directly attached to the boron atom will likely be a broad signal and may be difficult to resolve. Carbons bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.[9]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[9][10]
-
¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[9]
-
X-Ray Crystallography: Based on studies of similar compounds, the molecular structure is expected to be nearly planar, indicating electronic delocalization between the boronic acid group and the aromatic ring. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups.
Reactivity and Synthetic Utility
The primary utility of 2-Chloro-4,5-difluorophenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3][11] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Causality in Experimental Design: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center. This can facilitate the transmetalation step but also makes the C-B bond more susceptible to cleavage by base (protodeboronation), a common side reaction.[12] Therefore, the choice of reaction conditions is critical.
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex, is required.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential. They stabilize the palladium center, promote the oxidative addition of the halide (especially less reactive chlorides), and facilitate the reductive elimination step.[12][13]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[13] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH to minimize the competing protodeboronation of the electron-deficient boronic acid.[12]
-
Solvent: A biphasic solvent system (e.g., THF/water, dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a self-validating workflow for coupling 2-Chloro-4,5-difluorophenylboronic acid with a generic aryl bromide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Chloro-4,5-difluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the organic solvent (e.g., 5 mL of dioxane).
-
-
Execution:
-
Add the organic solvent to the Schlenk flask containing the solids, followed by the aqueous solvent (e.g., 1-2 mL of degassed water).
-
Add the catalyst/ligand solution to the reaction mixture.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
-
Isolation and Validation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Validate the structure and purity of the final biaryl product using NMR spectroscopy and mass spectrometry.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Materials Science
The 2-chloro-4,5-difluorophenyl motif is incorporated into molecules across various research domains due to the beneficial properties conferred by the halogen atoms.
-
Pharmaceutical Development: This building block is used to synthesize complex molecules as potential therapeutic agents, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.[1][2]
-
Agrochemicals: It serves as an intermediate in the creation of novel herbicides and pesticides where bioavailability and metabolic stability are crucial.[1]
-
Materials Science: It can be used in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials where the electronic properties of the fluorinated ring system are advantageous.
Safety, Handling, and Disposal
As with all laboratory chemicals, 2-Chloro-4,5-difluorophenylboronic acid should be handled with appropriate care.
-
Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person to fresh air.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-4,5-difluorophenylboronic acid is a high-value synthetic intermediate whose utility is centered on its efficient use in Suzuki-Miyaura cross-coupling reactions. The combined electronic effects of its chloro and difluoro substituents make it an attractive building block for accessing complex, halogenated biaryl systems. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
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Wikipedia. (2023). Suzuki reaction. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 20, 2026, from [Link]
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LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved January 20, 2026, from [Link]
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Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. Retrieved January 20, 2026, from [Link]
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Walker, S. D., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 20, 2026, from [Link]
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Valcárcel, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved January 20, 2026, from [Link]
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